molecular formula C11H9Cl2N3O2 B11673710 1-(3,4-dichlorobenzyl)-2-methyl-5-nitro-1H-imidazole

1-(3,4-dichlorobenzyl)-2-methyl-5-nitro-1H-imidazole

Cat. No.: B11673710
M. Wt: 286.11 g/mol
InChI Key: LRLDWFUENRXNBD-UHFFFAOYSA-N
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Description

1-[(3,4-DICHLOROPHENYL)METHYL]-2-METHYL-5-NITRO-1H-IMIDAZOLE is a synthetic organic compound known for its diverse applications in various scientific fields. This compound features a unique structure that includes a dichlorophenyl group, a methyl group, and a nitroimidazole moiety, making it a subject of interest in both chemical and biological research.

Preparation Methods

The synthesis of 1-[(3,4-DICHLOROPHENYL)METHYL]-2-METHYL-5-NITRO-1H-IMIDAZOLE typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Dichlorophenyl Intermediate: The starting material, 3,4-dichlorobenzyl chloride, undergoes a nucleophilic substitution reaction with a suitable nucleophile to form the intermediate.

    Imidazole Ring Formation: The intermediate is then reacted with a nitroimidazole derivative under specific conditions to form the imidazole ring.

    Final Assembly:

Industrial production methods often involve optimizing these steps to enhance yield and purity, utilizing catalysts and controlled reaction conditions to ensure efficient synthesis.

Chemical Reactions Analysis

1-[(3,4-DICHLOROPHENYL)METHYL]-2-METHYL-5-NITRO-1H-IMIDAZOLE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(3,4-DICHLOROPHENYL)METHYL]-2-METHYL-5-NITRO-1H-IMIDAZOLE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential antimicrobial properties, particularly against anaerobic bacteria and protozoa.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating infections caused by anaerobic pathogens.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(3,4-DICHLOROPHENYL)METHYL]-2-METHYL-5-NITRO-1H-IMIDAZOLE involves its interaction with specific molecular targets. The nitro group undergoes reduction within microbial cells, leading to the formation of reactive intermediates that damage DNA and other critical cellular components. This results in the inhibition of microbial growth and replication.

Comparison with Similar Compounds

1-[(3,4-DICHLOROPHENYL)METHYL]-2-METHYL-5-NITRO-1H-IMIDAZOLE can be compared with other nitroimidazole derivatives, such as metronidazole and tinidazole. While all these compounds share a common nitroimidazole core, 1-[(3,4-DICHLOROPHENYL)METHYL]-2-METHYL-5-NITRO-1H-IMIDAZOLE is unique due to the presence of the dichlorophenyl and methyl groups, which may confer distinct chemical and biological properties.

Similar compounds include:

    Metronidazole: A widely used antimicrobial agent effective against anaerobic bacteria and protozoa.

    Tinidazole: Another nitroimidazole derivative with similar antimicrobial properties but different pharmacokinetic profiles.

Properties

Molecular Formula

C11H9Cl2N3O2

Molecular Weight

286.11 g/mol

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]-2-methyl-5-nitroimidazole

InChI

InChI=1S/C11H9Cl2N3O2/c1-7-14-5-11(16(17)18)15(7)6-8-2-3-9(12)10(13)4-8/h2-5H,6H2,1H3

InChI Key

LRLDWFUENRXNBD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(N1CC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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